molecular formula C9H18ClNO2S B2501331 Methyl 2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylate hydrochloride CAS No. 1803561-60-5

Methyl 2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylate hydrochloride

Cat. No.: B2501331
CAS No.: 1803561-60-5
M. Wt: 239.76
InChI Key: CZNLGINRUZSXFP-UHFFFAOYSA-N
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Description

Methyl 2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylate hydrochloride is a heterocyclic compound featuring a thiazolidine ring. This compound is notable for its unique structural properties, which include a sulfur atom at the first position and a nitrogen atom at the third position within the five-membered ring. The presence of these heteroatoms imparts significant pharmacological and chemical reactivity, making it a valuable compound in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylate hydrochloride typically involves the reaction of appropriate thiazolidine precursors with methylating agents under controlled conditions. One common method includes the use of multicomponent reactions, click chemistry, and nano-catalysis to enhance selectivity, purity, and yield .

Industrial Production Methods

Industrial production methods often employ green chemistry principles to minimize environmental impact. Techniques such as atom economy, cleaner reaction profiles, and catalyst recovery are utilized to improve the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and pH to optimize yield and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives with varying degrees of saturation .

Scientific Research Applications

Methyl 2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms within the thiazolidine ring play a crucial role in its reactivity. These atoms can form covalent bonds with biological targets, modulating their activity. The compound may also act as an inhibitor or activator of certain enzymes, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidine derivatives such as:

Uniqueness

Methyl 2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties. The tetramethyl substitution enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2S.ClH/c1-8(2)6(7(11)12-5)10-9(3,4)13-8;/h6,10H,1-5H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZNLGINRUZSXFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NC(S1)(C)C)C(=O)OC)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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